molecular formula C6H12O6 B013645 L-Mannose CAS No. 10030-80-5

L-Mannose

Cat. No. B013645
CAS RN: 10030-80-5
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-BXKVDMCESA-N
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Description

L-Mannose is a natural monosaccharide that plays a crucial role in the structure of polysaccharides and glycoproteins. It is a C-2 epimer of D-glucose and can be obtained from both plants and microorganisms through various methods including chemical synthesis and biotransformation (Hu et al., 2016).

Synthesis Analysis

Several methods have been developed for the synthesis of L-Mannose and its derivatives. An efficient route for the synthesis of orthogonally protected L-sugars, starting from heterocyclic homologating agents, has been established, paving the way for the synthesis of various L-hexoses including L-Mannose (Guaragna et al., 2006). Additionally, a novel method efficiently converted D-mannono-1,4-lactone into L-ribose, a step crucial for L-Mannose synthesis, highlighting the cyclization of a gamma-hydroxyalkoxamate under specific conditions (Takahashi et al., 2002).

Molecular Structure Analysis

The molecular structure of L-Mannose is defined by its unique spatial arrangement, contributing to its distinct chemical properties. The configuration around its chiral centers differentiates it from other sugars like D-glucose. This structural specificity is critical in its interaction with other biomolecules and its role in biological processes.

Chemical Reactions and Properties

L-Mannose participates in various chemical reactions, owing to its functional groups. It serves as a precursor in the synthesis of important biochemicals. For example, L-Mannose is involved in the de novo synthesis of GDP-L-fucose, a process critical for the production of glycoproteins and structural polysaccharides (Bonin et al., 1997).

Scientific Research Applications

  • Immunology : L-Mannose plays a significant role in host defense mechanisms. It is involved in pattern recognition and signal transduction pathways leading to cytokine production (Stahl & Ezekowitz, 1998). Moreover, mannose is a key constituent of immunomodulatory glycoconjugates in mycobacterial cell walls, making it an attractive target for drug development (Mishra et al., 2012).

  • Plant Biology : In plants, L-Mannose is crucial for cell wall carbohydrate biosynthesis and protein glycosylation. It is also involved in vitamin C biosynthesis (Conklin et al., 1999). Additionally, mannose selection is utilized for producing transgenic plants, showing higher transformation frequencies compared to traditional methods (Joersbo et al., 1998).

  • Cancer Therapy : D-Mannose has been found to promote the degradation of PD-L1, enhancing immunotherapy and radiotherapy effectiveness, particularly in treating triple-negative breast cancer (Zhang et al., 2022).

  • Inflammatory Conditions : D-Mannose can suppress macrophage activation induced by LPS (lipopolysaccharide), thereby improving survival and decreasing progression in inflammatory conditions (Torretta et al., 2020). It has also shown efficacy in reducing LPS-induced acute lung injury in rats, attenuating pulmonary edema and inflammatory cell accumulation (Xu et al., 2008).

  • Metabolic Studies : Mannose metabolism has complex effects, influencing both genetic and acquired human diseases. It's been linked to conditions like diabetic complications and can affect organisms as varied as honeybees and mice (Sharma et al., 2014).

  • Clinical Applications : Mannose has potential for clinical applications in various diseases, from preventing pancreatic fistula to improving magnetic resonance imaging in acute pancreatitis (Wei et al., 2020).

  • Food and Pharmaceutical Industries : D-Mannose has broad applications in the food, cosmetics, and pharmaceutical industries, attributed to its physiological properties and health benefits. It also shows prebiotic effects and is used in the production of mannitol (Huang et al., 2018).

properties

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884248
Record name L-Mannose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Mannose

CAS RN

10030-80-5
Record name L-Mannose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Mannose
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Mannose
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Record name L-(-)-mannose
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Record name MANNOSE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,360
Citations
SC Hung, CC Wang, SR Thopate - Tetrahedron Letters, 2000 - Elsevier
… Some efforts had also been made toward the l-mannose comprising the asymmetric hetero Diels–Alder reaction followed by stereoselective hydroboration 8 and the …
CS Park, SJ Yeom, YR Lim, YS Kim, DK Oh - Biotechnology letters, 2010 - Springer
… l-mannose from 500 g l-fructose/l were varied from 20 to 120 U enzyme/ml. The production (or conversion yield) of l-lyxose and l-mannose … Using these methods, l-lyxose or l-mannose …
A Guaragna, C Napolitano, D D'Alonzo… - Organic …, 2006 - ACS Publications
… With our successful synthesis of the protected l-mannose 15, we next attempted preparation of the l-altrose derivative by introducing an epoxy functionality. For this, we treated olefin 13 …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
SH Bhuiyan, Y Itami, K Izumori - Journal of fermentation and bioengineering, 1997 - Elsevier
… At equilibrium, the production of L-mannose from L-fructose was determined to be 30x, and the time … Thus, L-mannose could be prepared on a large scale simply by increasing the initial …
JC Sowden, HOL Fischer - Journal of the American Chemical …, 1947 - ACS Publications
… L-Mannose is fairly accessible via the cyanohydrin synthesis from L-… required for the preparation is much shorter and the yield of L-mannose … Due to the ease of separating L-mannose …
Number of citations: 127 0-pubs-acs-org.brum.beds.ac.uk
Y Li, Z Yin, B Wang, XB Meng, ZJ Li - Tetrahedron, 2012 - Elsevier
… on to the examination of the synthesis of l-mannose and l-galactose was then examined. … was carried out smoothly to give the desired l-mannose derivative 16. It has been reported that …
V Bílik - Chem. Zvesti, 1972 - chemicalpapers.com
… Epimerization of L-mannose in water solution under the … and L-mannose in the ratio 75 : 25. The same ratio of the aldoses is obtained during liberation of L-mannose from L-mannose …
Number of citations: 45 www.chemicalpapers.com
M Joersbo, I Donaldson, J Kreiberg, SG Petersen… - Molecular …, 1998 - Springer
… [1], in this case about 2.5–3.0 g/l mannose. However, no transformants were found at these … mU/mg at 0.75 g/l mannose to 73 mU/mg at 1.5 g/l mannose. Thus, the average PMI activities …
Number of citations: 440 0-link-springer-com.brum.beds.ac.uk
JW Mayo, RL Anderson - Journal of Biological Chemistry, 1968 - ASBMB
… unable to demonstrate cithcr the oxidation of L-mannose … of L-mannose to a ketose giving a positive Roe reaction (12). … From a scaled up incubation mixture, L-fructose and L-mannose …
Number of citations: 16 www.jbc.org
CS Park - Biotechnology and bioprocess engineering, 2014 - Springer
… Production of L-lyxose and L-mannose To determine the … from 5 to 25 U/mL for L-mannose production. The reaction was … 2 h, while that of L-mannose production was investigated in the …

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